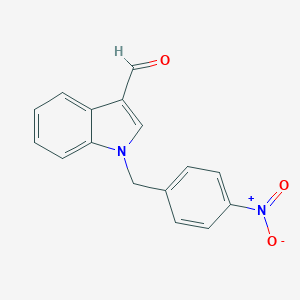

1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-[(4-nitrophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-11-13-10-17(16-4-2-1-3-15(13)16)9-12-5-7-14(8-6-12)18(20)21/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWFXXLBXDAJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation at the 3-Position

The second step introduces the formyl group at the 3-position using the Vilsmeier-Haack reaction, a well-established method for indole formylation. Key parameters include:

-

Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF).

-

Conditions : Slow addition of POCl₃ to a DMF solution of 1-(4-nitrobenzyl)-1H-indole at 0°C, followed by stirring at room temperature and subsequent heating to 50–80°C for 2–5 hours.

The reaction mechanism involves the in situ generation of the Vilsmeier reagent (chloromethyleneiminium chloride), which electrophilically substitutes the electron-rich 3-position of the indole ring. The formylated product, this compound, is isolated after hydrolysis with aqueous sodium hydroxide, yielding ~80–95% purity.

Table 1: Representative Conditions for Vilsmeier-Haack Formylation

| Parameter | Value | Source |

|---|---|---|

| POCl₃ Equiv. | 1.2–1.5 | |

| DMF (mL/g substrate) | 10–15 | |

| Temperature Range | 0°C → RT → 50–80°C | |

| Reaction Time | 3–8 hours |

Alternative Synthetic Approaches

While the sequential alkylation-formylation method is predominant, alternative pathways have been explored for related indole derivatives:

Direct Formylation of Pre-Alkylated Indoles

In some cases, pre-alkylated indoles (e.g., 1-substituted indoles) undergo formylation under modified Vilsmeier-Haack conditions. For example, 1-methylindole derivatives are formylated using POCl₃/DMF at elevated temperatures (80–100°C). However, the electron-withdrawing nitro group in 4-nitrobenzyl may necessitate longer reaction times or higher temperatures compared to alkyl groups.

Optimization of Reaction Conditions

Critical factors influencing yield and selectivity include:

Solvent and Base Selection for Alkylation

Temperature Control in Formylation

-

Low-Temperature Initiation : Maintaining 0°C during POCl₃ addition prevents exothermic decomposition of the Vilsmeier reagent.

-

Gradual Heating : Incremental temperature increases (e.g., 50°C → 80°C) improve reaction rates without promoting dimerization or over-chlorination.

Challenges and Mitigation Strategies

Competing Reactions in Alkylation

-

Dimerization : Prolonged reaction times or excess base may lead to indole dimerization. Mitigation includes using stoichiometric NaH and monitoring reaction progress via TLC.

-

Nitro Group Stability : The 4-nitrobenzyl group is susceptible to reduction under strongly acidic or basic conditions. Neutral workup (e.g., aqueous NaHCO₃) preserves functionality.

Purification of the Final Product

Chemical Reactions Analysis

Deformylation Reactions

1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde may undergo deformylation under acidic or catalytic conditions. For example:

-

Anthranilamide-mediated deformylation (as seen in 1H-indole-3-carbaldehyde derivatives) could cleave the aldehyde group, yielding 1-(4-nitrobenzyl)-1H-indole (Scheme 1) .

Mechanism :

The reaction likely proceeds via a quinazolinone intermediate, followed by acid-catalyzed cleavage.

Nitration and Electrophilic Substitution

The nitrobenzyl substituent at the N1-position directs electrophilic substitution to the C4/C6 positions of the indole ring. Key examples include:

-

Nitration : Reaction with HNO₃/H₂SO₄ could yield 6-nitro-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde as the major product, with possible minor 5-nitro derivatives .

Selectivity :

The electron-withdrawing nitro group on the benzyl moiety enhances electrophilic attack at C4/C6 due to resonance and steric effects.

Knoevenagel Condensation

The aldehyde group at C3 can participate in condensation with active methylene compounds. For instance:

-

Reaction with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of acetic acid or HCl would form α,β-unsaturated ketones (Scheme 2) .

Example Reaction :

C–H Functionalization and Arylation

Pd(II)-catalyzed C–H activation may occur at the C4 position of the indole ring, leveraging the aldehyde as a directing group:

-

Domino C4-arylation/acetyl migration : If the aldehyde is replaced with an acetyl group, Pd-catalyzed coupling with aryl iodides induces C4-arylation followed by 3,2-carbonyl migration .

-

For this compound, direct C4-arylation with aryl iodides (e.g., PhI) using Pd(OAc)₂ and Ag₂CO₃ could yield 4-aryl derivatives without migration (Table 1) .

Table 1: Hypothetical Pd-Catalyzed C4-Arylation

| Substrate | Aryl Iodide | Product | Yield (%)* |

|---|---|---|---|

| 1-(4-Nitrobenzyl)-indole-3-carbaldehyde | PhI | 4-Phenyl-1-(4-nitrobenzyl)-indole-3-carbaldehyde | ~75 |

*Extrapolated from analogous reactions in .

Reduction of the Nitro Group

The 4-nitrobenzyl group can be reduced to a 4-aminobenzyl moiety under catalytic hydrogenation (H₂/Pd-C) or using Fe/HCl:

This product could serve as a precursor for further functionalization (e.g., diazotization or amide coupling).

Nucleophilic Additions

The aldehyde group is susceptible to nucleophilic attack:

-

Grignard reagents : Addition of RMgX (e.g., MeMgBr) would yield secondary alcohols.

-

Hydrazine : Forms hydrazones, which are useful in heterocyclic synthesis.

Oxidation and Protection

-

Oxidation : The aldehyde may be oxidized to a carboxylic acid using KMnO₄ or Ag₂O.

-

Protection : Acetal formation (e.g., with ethylene glycol) could stabilize the aldehyde during subsequent reactions.

Scientific Research Applications

Medicinal Chemistry

1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde has shown potential as a precursor in the synthesis of various bioactive molecules. Its indole structure is known for its role in numerous pharmacological activities, including:

- Anticancer Activity : Research indicates that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the indole structure can enhance activity against multidrug-resistant strains of bacteria and cancer cells .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated promising results, suggesting potential applications in developing new antimicrobial agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in:

- Synthesis of Indole Derivatives : The compound can be transformed into various derivatives through reactions such as condensation, oxidation, and reduction. These derivatives are often explored for their biological properties .

- Functionalization of Indoles : The aldehyde group allows for further functionalization, enabling the creation of complex molecules with tailored properties for specific applications .

Anticancer Activity Study

A study focused on the synthesis of indole derivatives, including this compound, reported significant cytotoxic effects against several cancer cell lines. The study highlighted that modifications at specific positions on the indole ring could enhance potency against resistant strains .

Antimicrobial Testing

In another investigation, various derivatives of indole were tested for antimicrobial activity. The results indicated that certain modifications led to enhanced efficacy against both Gram-positive and Gram-negative bacteria, showcasing the potential of this compound as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, which affects the electronic distribution in the molecule and can influence its reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of specific enzymes or signaling pathways.

Comparison with Similar Compounds

1-Benzyl-1H-indole-3-carbaldehyde

1-(4-Chlorobenzyl)-1H-indole-3-carbaldehyde

1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde

- Structure : 4-Methylbenzyl group at N1.

- Crystallography : Crystal structure reveals planar indole ring and orthogonal orientation of the benzyl group, suggesting steric differences compared to the nitro-substituted analog .

- Thermal Stability : Methyl group may enhance stability compared to electron-deficient nitro derivatives .

Substituent Variations on the Aldehyde Group or Aromatic Rings

1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde

1-[2-(Morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde

- Structure : Morpholine-ethyl chain at N1.

- Applications: Hybridized with sulfonohydrazides for anticancer activity against breast cancer cells (IC₅₀ values: 1.2–8.7 µM) .

Spectroscopic and Physicochemical Comparisons

Table 1: Key Spectroscopic Data for Selected Compounds

Biological Activity

1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antibacterial, antitumor, and cytotoxic effects, supported by data tables and case studies.

- Molecular Formula : C16H14N2O3

- Molecular Weight : 282.29 g/mol

- Structure : The compound features an indole core with a carbaldehyde group and a nitrobenzyl substituent, which are crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of indole-3-carbaldehyde exhibit notable antibacterial properties. For instance, compounds derived from this compound were tested against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/ml) | MBC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | <100 | <100 |

| Bacillus subtilis | <100 | <100 |

| Acinetobacter baumannii | <100 | <100 |

| Klebsiella pneumoniae | <100 | <100 |

These results indicate that the compound and its derivatives possess significant antibacterial activity against multidrug-resistant strains, making them potential candidates for further development in antibiotic therapies .

Antitumor Activity

The antitumor properties of this compound have been explored in various cancer cell lines. In vitro studies using human lung cancer cell lines (A549) showed promising results.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 10.5 | Significant cytotoxicity |

| HCT116 | 8.0 | Growth inhibition |

These findings suggest that the compound may inhibit tumor growth effectively, potentially through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism of action for the biological activities of this compound includes:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of several indole derivatives against drug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that compounds with similar structures to this compound exhibited MIC values below 100 µg/ml against these pathogens, highlighting their potential as new antibacterial agents .

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, particularly in lung cancer cells, suggesting its role as a promising anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde, and how does the choice of reagents affect yield and purity?

- Methodology :

- Vilsmeier-Haack Reaction : Start with indole (1) to form 1H-indole-3-carbaldehyde (2) via Vilsmeier-Haack formylation (85% yield). The aldehyde group is confirmed by IR (C=O stretch at 1634 cm⁻¹) and ¹H-NMR (singlet at δ 9.9 ppm) .

- N-Benzylation : Protect the indole NH using benzyl bromide in dry DMF at 5°C to avoid side reactions like N-oxidation. This step yields the N-benzyl derivative (3) with 75% efficiency due to the electron-withdrawing effect of the formyl group enhancing NH acidity .

- Table :

| Step | Reagents/Conditions | Yield | Key Characterization Data |

|---|---|---|---|

| Formylation | POCl₃, DMF, 0–5°C | 85% | IR: 1634 cm⁻¹; ¹H-NMR: δ 9.9 ppm |

| N-Benzylation | Benzyl bromide, DMF, 5°C | 75% | Crystalline solid, no N-oxidation byproducts |

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Analytical Techniques :

- IR Spectroscopy : Confirm aldehyde presence via C=O stretching vibrations (1630–1640 cm⁻¹) .

- ¹H-NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and aldehyde proton (δ ~9.9 ppm) .

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve molecular geometry and substituent orientation, as demonstrated for structurally similar indole derivatives .

Q. What are the common derivatives of 1H-indole-3-carbaldehyde, and how do substituents influence reactivity?

- Derivatives :

- Nitro-substituted : Electron-withdrawing groups (e.g., 4-nitrobenzyl) enhance electrophilic substitution reactivity at the indole C2/C4 positions .

- Halogen-substituted : Chloro or fluoro groups (e.g., 4-chlorophenyl derivatives) improve stability and alter π-π stacking in crystallographic studies .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Case Study : Discrepancies in ¹H-NMR signals for similar compounds (e.g., 1-methyl-1H-indole-5-carbaldehyde vs. 6-carbaldehyde) may arise from solvent effects or tautomerism.

- Resolution :

- Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers.

- Compare with SC-XRD data to correlate proton environments with spatial arrangements .

Q. What strategies optimize the regioselectivity of N-benzylation in indole-3-carbaldehyde derivatives?

- Experimental Design :

- Temperature Control : Reactions below 10°C minimize side reactions (e.g., over-alkylation) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and enhance reaction efficiency .

- Substituent Effects : Electron-withdrawing groups on the benzyl moiety (e.g., nitro) reduce steric hindrance and improve yield .

Q. How can computational methods predict the biological activity of this compound?

- Approach :

- Molecular Docking : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock.

- QSAR Studies : Correlate substituent electronic properties (Hammett σ constants) with observed activities (e.g., antimicrobial or antioxidant effects) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Crystallization Issues :

- Polymorphism : Multiple crystal forms may arise due to flexible substituents.

- Solution : Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) to favor single-crystal growth .

- SC-XRD Parameters :

- Key metrics: , data-to-parameter ratio = 19.4, ensuring high structural reliability .

Methodological Guidance

Q. How to design a kinetic study for the hydrolysis of the aldehyde group in this compound?

- Protocol :

- Conditions : Vary pH (2–12), temperature (25–60°C), and solvent polarity (water vs. DMSO).

- Monitoring : Track aldehyde loss via UV-Vis (λ ~270 nm) or HPLC .

- Data Analysis : Use Arrhenius plots to determine activation energy and infer hydrolysis mechanisms.

Q. What safety protocols are critical when handling nitro-substituted indole derivatives?

- Precautions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.